

Comparative Analysis of T-1105 Metabolic Pathways Against Alternative Antivirals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **T-1105**

Cat. No.: **B1682577**

[Get Quote](#)

A deep dive into the metabolic activation of **T-1105** (Favipiravir) and a comparative look at the pathways of Remdesivir and Molnupiravir, providing researchers and drug development professionals with critical data for antiviral research.

This guide offers an objective comparison of the metabolic activation pathways of three prominent antiviral prodrugs: **T-1105** (Favipiravir), Remdesivir, and Molnupiravir. Understanding the nuances of how these compounds are converted into their active forms within host cells is paramount for the development of more effective and targeted antiviral therapies. This report summarizes key quantitative data, details experimental protocols for assessing metabolic activation and antiviral activity, and provides visual diagrams of the metabolic pathways.

Executive Summary

T-1105, Remdesivir, and Molnupiravir are all prodrugs that require intracellular enzymatic conversion to their active nucleoside triphosphate forms to inhibit viral RNA-dependent RNA polymerase (RdRp). However, the specific enzymes and the efficiency of these metabolic pathways differ significantly, impacting their therapeutic profiles.

- **T-1105** (Favipiravir): Relies on host hypoxanthine-guanine phosphoribosyltransferase (HGPRT) for the initial and rate-limiting phosphoribosylation step. Its activation efficiency is notably cell-line dependent.
- Remdesivir: Undergoes a more complex activation cascade involving carboxylesterases (CES1 and CatA) and a phosphoramidase (HINT1) to generate the monophosphate, which

is then further phosphorylated.

- Molnupiravir: Is rapidly hydrolyzed by host esterases to its nucleoside analog, which is subsequently phosphorylated by cellular kinases.

This guide will dissect these pathways, presenting available kinetic data and antiviral efficacy for a comprehensive comparative analysis.

Comparative Data on Metabolic Activation and Antiviral Efficacy

The following tables summarize the available quantitative data for the metabolic activation and antiviral activity of **T-1105** and its comparators.

Table 1: Kinetic Parameters of Initial Metabolic Activation Steps

Compound	Enzyme	Substrate	Km (mM)	Vmax or kcat	Reference
T-1105	Human HGPRT	T-1105	4.1	Not Reported	[1]
T-705 (Favipiravir)	Human HGPRT	T-705	6.4	Not Reported	[1]
Remdesivir	Carboxylesterase 1 (CES1)	Remdesivir	14.19 μ M	2.34 nmol/min/mg protein	
Molnupiravir	Carboxylesterase 2 (CES2)	Molnupiravir	Not Reported	Not Reported	[2]

Note: Data for Vmax or kcat for **T-1105** and Molnupiravir's initial activation steps are not readily available in the public domain.

Table 2: Comparative Antiviral Activity (EC50 Values)

Virus	T-1105 (μM)	T-705 (Favipiravir) (μM)	Remdesivir (μM)	Molnupiravir (EIDD-1931) (μM)	Reference
Human Coronavirus 229E	Not Reported	Not Reported	0.07	Not Reported	[3]
Human Coronavirus NL63	Not Reported	>100	0.38	Not Reported	[4]
SARS-CoV-2 (Vero cells)	Not Reported	61.88	0.77	0.3	[4][5]
SARS-CoV-2 (HeLa-ACE2 cells)	Not Reported	Not Reported	0.02	0.03	[5]

EC50 values can vary depending on the cell line and assay conditions.

Metabolic Pathways: A Visual Comparison

The following diagrams, generated using Graphviz, illustrate the distinct metabolic activation pathways of **T-1105**, Remdesivir, and Molnupiravir.

[Click to download full resolution via product page](#)

Metabolic activation pathway of **T-1105**.

[Click to download full resolution via product page](#)

Metabolic activation pathway of Remdesivir.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mobitec.com [mobitec.com]
- 2. The COVID-19 Oral Drug Molnupiravir Is a CES2 Substrate: Potential Drug-Drug Interactions and Impact of CES2 Genetic Polymorphism In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. biorxiv.org [biorxiv.org]
- 5. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Comparative Analysis of T-1105 Metabolic Pathways Against Alternative Antivirals]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1682577#comparative-analysis-of-t-1105-metabolic-pathways>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com